![molecular formula C12H16N2O4 B13411450 5-[Butyl(methyl)amino]-2-nitrobenzoic acid](/img/structure/B13411450.png)
5-[Butyl(methyl)amino]-2-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Butyl(methyl)amino]-2-nitrobenzoic acid is an organic compound with the molecular formula C12H16N2O4 It is characterized by the presence of a butyl(methyl)amino group and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Butyl(methyl)amino]-2-nitrobenzoic acid typically involves the nitration of a suitable benzoic acid derivative followed by the introduction of the butyl(methyl)amino group. One common method involves the nitration of 2-nitrobenzoic acid, followed by the alkylation of the amino group with butyl and methyl groups under controlled conditions. The reaction conditions often include the use of strong acids or bases, appropriate solvents, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
5-[Butyl(methyl)amino]-2-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-[Butyl(methyl)amino]-2-aminobenzoic acid, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
5-[Butyl(methyl)amino]-2-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[Butyl(methyl)amino]-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The butyl(methyl)amino group can also influence the compound’s binding affinity to specific enzymes or receptors, modulating its activity.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: Lacks the butyl(methyl)amino group, making it less versatile in certain applications.
5-Amino-2-nitrobenzoic acid: Similar structure but with an amino group instead of the butyl(methyl)amino group.
5-[Butyl(methyl)amino]-2-aminobenzoic acid: A reduced form of the compound with different chemical properties.
Uniqueness
5-[Butyl(methyl)amino]-2-nitrobenzoic acid is unique due to the presence of both the butyl(methyl)amino and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16N2O4 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
5-[butyl(methyl)amino]-2-nitrobenzoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-3-4-7-13(2)9-5-6-11(14(17)18)10(8-9)12(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,16) |
InChI Key |
DJGOTYRBFXOYKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate](/img/structure/B13411393.png)
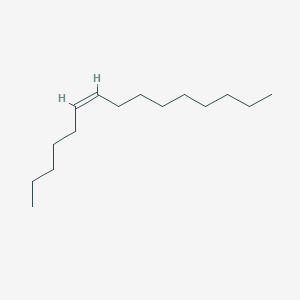
![Benzenesulfonamide, N-methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411411.png)


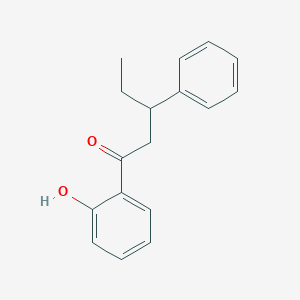
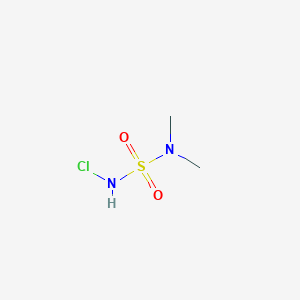
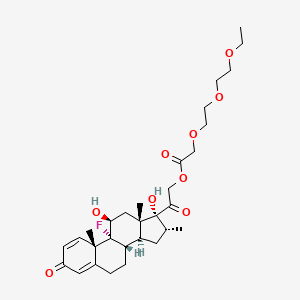
![1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411448.png)
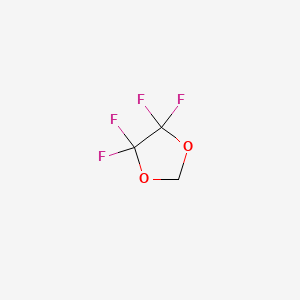
![[(3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13411456.png)
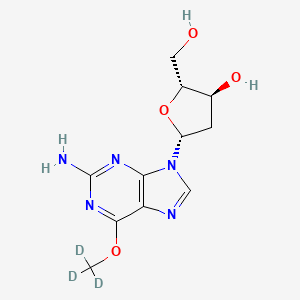

![3-(2-aminoethyl)-1H-indol-6-ol;2-[carbamimidoyl(methyl)amino]acetic acid;sulfuric acid](/img/structure/B13411467.png)
